2-氨基-N,N-二甲基苯磺酰胺

描述

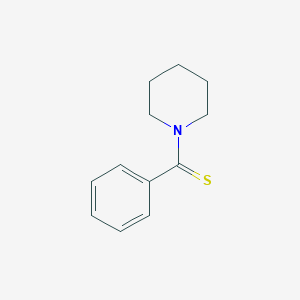

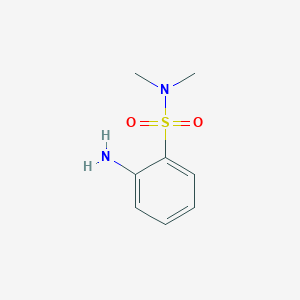

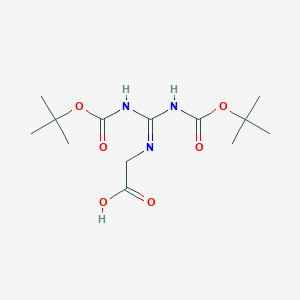

2-Amino-N,N-dimethylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide group (-SO2NH2) attached to an aromatic ring. Sulfonamides are known for their wide range of applications, including medicinal chemistry, where they serve as the basis for several antibiotics due to their antimicrobial properties.

Synthesis Analysis

The synthesis of amino-(N-alkyl)benzenesulfonamides, which are closely related to 2-amino-N,N-dimethylbenzenesulfonamide, can be achieved through direct N-alkylation of aminobenzenesulfonamides with alcohols as alkylating agents. This process is facilitated by the recognition of different types of amino groups in the presence of a transition metal catalyst, which promotes the "hydrogen autotransfer (or hydrogen-borrowing) process" . Additionally, 2,4-dinitrobenzenesulfonamides, which can be prepared from primary amines, can be alkylated to give N,N-disubstituted sulfonamides in excellent yields .

Molecular Structure Analysis

The molecular structure of a related compound, N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide, has been characterized by single-crystal X-ray diffraction (SCXRD) studies, revealing that it crystallizes in the monoclinic crystal system with a P21/c space group . Similarly, two isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride have been structurally characterized, showing that the molecules are organized as molecular crystals and are cross-linked into a framework by means of hydrogen bonds .

Chemical Reactions Analysis

The reactivity of 2-aminobenzenesulfonamide with chloroalkyl isocyanates has been studied, leading to the formation of various ureido-benzenesulfonamides in excellent yields. These compounds can undergo further reactions, such as Smiles rearrangement, to afford different products depending on the reaction conditions . Moreover, the reactivity of 2,4-dinitrobenzenesulfonamides allows for the preparation of a wide variety of diamines through combined use of protecting/activating groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide compounds are influenced by their molecular structure. For instance, the presence of different substituents on the aromatic ring can affect the solubility and reactivity of the molecules. A study on 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, a related compound, showed poor water solubility, which is a critical factor for its pharmacological properties . The crystal structure of [Ag(C8H10NO3S)(H2O)2] with 2-amino-4,5-dimethylbenzenesulfonate monoanion indicates a T-shaped coordination and layer structure mediated by hydrogen bonds . Additionally, the crystal structures of three N-aryl-2,5-dimethoxybenzenesulfonamides revealed different supramolecular architectures mediated by various weak interactions, which are crucial for understanding the relationship between the crystal structures and their properties .

科学研究应用

化学合成和化合物形成:

- 2-氨基-N,N-二甲基苯磺酰胺经过正锂化反应,生成正锂磺酰胺,可以进一步用于合成各种化合物,包括醇、亚胺、酰胺和酸。这个过程展示了2-氨基-N,N-二甲基苯磺酰胺在复杂化学合成和化合物形成中的实用性 (Watanabe, Schwarz, Hauser, Lewis, & Slocum, 1969)。

合成具有潜在生物活性的新化合物:

- 化合物4-(3-二甲基氨基丙烯酰基)-N,N-二甲基苯磺酰胺被用作合成具有潜在抗菌和抗真菌活性的新化合物的关键中间体。这突显了它在生物活性化合物开发中的作用 (Aal, El-Maghraby, Hassan, & Bashandy, 2007)。

结构表征和动力学研究:

- 对由2-氨基-N,N-二甲基苯磺酰胺衍生的二甲基[甲基(苯磺酰)氨基]苯磺酰氯的同分异构体进行的研究提供了有关它们的分子电子结构和动力学性质的见解。这对于理解这类化合物的反应性和稳定性至关重要 (Rublova, Zarychta, Olijnyk, & Mykhalichko, 2017)。

X射线晶体学和分子结构分析:

- 使用X射线晶体学研究化合物如(2-氨基-4,5-二甲基苯磺酸-κN)二水合银(I)提供了有关分子结构和结合相互作用的宝贵数据,有助于更深入地了解磺酰胺衍生物的性质 (Han & Li, 2007)。

有机合成中的催化应用:

- 在合成镍(II)配合物中使用N-(2-氨基苯基)苯磺酰胺显示了它在有机合成中催化还原反应的作用。这表明了2-氨基-N,N-二甲基苯磺酰胺衍生物在催化中的潜在用途 (Dayan, Kayaci, Dayan, Özdemir, & Kalaycıoğlu Özpozan, 2019)。

制药研究和药物开发:

- 已合成并评估了2-氨基-N,N-二甲基苯磺酰胺的各种衍生物,以评估它们的潜在抗菌活性。这突显了它在新药物发现和开发中的作用 (Ghorab, Soliman, Alsaid, & Askar, 2017)。

安全和危害

属性

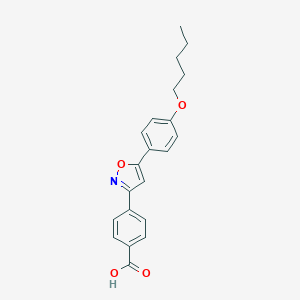

IUPAC Name |

2-amino-N,N-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-10(2)13(11,12)8-6-4-3-5-7(8)9/h3-6H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUWXWPWKFMLCPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60360617 | |

| Record name | 2-amino-N,N-dimethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60360617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N,N-dimethylbenzenesulfonamide | |

CAS RN |

54468-86-9 | |

| Record name | 2-amino-N,N-dimethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60360617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chlorobenzo[b]thiophene](/img/structure/B105630.png)

![4-Chlorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B105632.png)